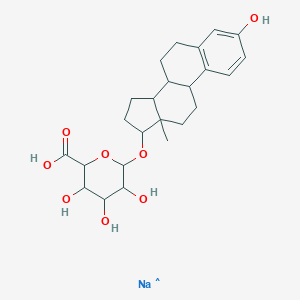
Sodium 17beta-estradiol 17-glucosiduronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 17beta-estradiol 17-glucosiduronate: is an organic sodium salt that has 17beta-estradiol 17-glucosiduronate as the anion . This compound is a derivative of 17beta-estradiol, a potent estrogen hormone, and is conjugated with glucuronic acid to enhance its solubility and excretion . It is primarily used in scientific research to study estrogenic activity and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 17beta-estradiol 17-glucosiduronate typically involves the conjugation of 17beta-estradiol with glucuronic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glucuronosyltransferase enzymes, while chemical synthesis may involve the use of activating agents such as carbodiimides to facilitate the conjugation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through chromatography and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 17beta-estradiol 17-glucosiduronate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the estradiol moiety can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the glucuronic acid moiety.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield estrone derivatives, while reduction can regenerate the original estradiol structure .
Wissenschaftliche Forschungsanwendungen
Sodium 17beta-estradiol 17-glucosiduronate has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of estrogen derivatives.
Biology: Researchers use it to investigate the metabolic pathways and biological effects of estrogens.
Medicine: It serves as a model compound to study estrogenic activity and its impact on various physiological processes.
Industry: It is utilized in the development of pharmaceuticals and hormone replacement therapies
Wirkmechanismus
The mechanism of action of sodium 17beta-estradiol 17-glucosiduronate involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to ERs, it modulates the expression of genes involved in various biological processes, including cell proliferation, differentiation, and metabolism . The compound primarily targets ERα and ERβ, which are distributed in different tissues and mediate distinct physiological effects .
Vergleich Mit ähnlichen Verbindungen
17beta-estradiol 17-glucosiduronate: The parent compound without the sodium salt.
Estradiol 17-(beta-D-glucuronide): Another glucuronide conjugate of estradiol.
Uniqueness: Sodium 17beta-estradiol 17-glucosiduronate is unique due to its enhanced solubility and stability compared to its non-sodium counterparts. This makes it particularly useful in research applications where solubility and bioavailability are critical .
Eigenschaften
CAS-Nummer |
15087-02-2 |
|---|---|
Molekularformel |
C24H31NaO8 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,17-,18+,19+,20-,21+,23-,24+;/m1./s1 |
InChI-Schlüssel |
UQSHTUQZFYMYFO-FFRCEPQQSA-M |
SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] |
Aussehen |
Assay:≥95%A crystalline solid |
Synonyme |
(17β)-3-hydroxyestra-1,3,5(10)-trien-17-yl β-D-glucopyranosiduronic acid, monosodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















